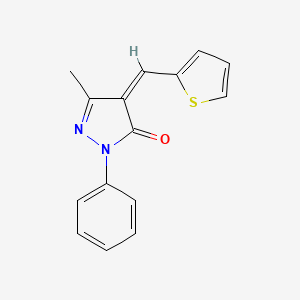

5-methyl-2-phenyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-2-phenyl-4-(2-thienylmethylene)-2,4-dihydro-3H-pyrazol-3-one, commonly known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to selectively destroy dopaminergic neurons. MPTP is a prodrug, which means it is converted into a toxic metabolite, MPP+, in the brain that causes neuronal damage. This property of MPTP has been used to create animal models of Parkinson's disease, which has led to significant advances in our understanding of the disease and the development of new treatments.

Mécanisme D'action

MPTP is converted into MPP+ by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and causes selective damage to these neurons by inhibiting complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and oxidative stress, which ultimately results in neuronal death.

Biochemical and Physiological Effects:

MPTP-induced damage to dopaminergic neurons leads to a decrease in dopamine levels in the brain, which is a hallmark of Parkinson's disease. This results in a range of motor symptoms, including tremors, rigidity, and bradykinesia. MPTP also causes non-motor symptoms, such as depression, anxiety, and cognitive impairment.

Avantages Et Limitations Des Expériences En Laboratoire

The use of MPTP to create animal models of Parkinson's disease has several advantages. These models closely mimic the human disease and allow researchers to study the mechanisms underlying the disease and test new treatments. However, there are also limitations to this approach. MPTP-induced Parkinson's disease models do not fully recapitulate the human disease, and there are differences in the pathophysiology of the disease between humans and animals. Additionally, the use of MPTP in animal experiments requires careful handling and disposal due to its toxicity.

Orientations Futures

There are several future directions for research on MPTP and its use in animal models of Parkinson's disease. One area of research is the development of new treatments for the disease based on a better understanding of the mechanisms underlying MPTP-induced neuronal damage. Another area of research is the development of new animal models that more closely mimic the human disease. Finally, there is a need for further research into the safety and toxicity of MPTP and its metabolites, as well as the development of safer alternatives for creating animal models of Parkinson's disease.

Méthodes De Synthèse

MPTP can be synthesized by reacting 2-acetylthiophene with hydrazine hydrate and then reacting the resulting compound with 2-phenylpropiophenone. The final product is obtained by reducing the resulting compound with sodium borohydride.

Applications De Recherche Scientifique

MPTP has been widely used as a tool to study the pathophysiology of Parkinson's disease. MPTP is selectively taken up by dopaminergic neurons in the brain and converted into MPP+, which causes selective damage to these neurons. This property of MPTP has been used to create animal models of Parkinson's disease that closely mimic the human disease. These models have been used to study the mechanisms underlying the disease, as well as to test new treatments.

Propriétés

IUPAC Name |

(4Z)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c1-11-14(10-13-8-5-9-19-13)15(18)17(16-11)12-6-3-2-4-7-12/h2-10H,1H3/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYSZSSFJKWRMX-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C\C2=CC=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z)-5-methyl-2-phenyl-4-(thiophen-2-ylmethylidene)-2,4-dihydro-3H-pyrazol-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)

![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)

![8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)

![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910871.png)

![4-{[benzyl(methyl)amino]methyl}-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B5910873.png)

![1-acetyl-3-(1-naphthyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5910892.png)